molecular formula C20H24N2O4 B5228136 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B5228136
M. Wt: 356.4 g/mol
InChI Key: HKRLFEGCLYFBNK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as TPNPB, is a benzamide derivative that has been widely studied for its potential applications in scientific research. TPNPB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is thought to involve the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. Activation of PPARγ has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its specificity. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a high degree of selectivity for PPARγ, which makes it an ideal tool for studying the role of PPARγ in various biological processes. However, one of the limitations of using 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is its solubility. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of research is the development of more potent and selective PPARγ agonists. Another area of research is the investigation of the potential therapeutic applications of 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide and its effects on various biological processes.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a benzamide derivative that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has shown promise in the fields of cancer research and Alzheimer's disease, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps. First, 4-(1-pyrrolidinyl)aniline is synthesized by reacting 1-pyrrolidine with 4-nitroaniline in the presence of a reducing agent. Next, 3,4,5-trimethoxybenzoyl chloride is added to the reaction mixture to form 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. The final product is purified by recrystallization.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

3,4,5-trimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-17-12-14(13-18(25-2)19(17)26-3)20(23)21-15-6-8-16(9-7-15)22-10-4-5-11-22/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRLFEGCLYFBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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